3-Methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid
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Overview
Description
3-Methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group and a hepta-2,4,6-trienoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized from commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable hepta-2,4,6-trienoic acid precursor under specific conditions, often involving a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-Methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-Methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxycinnamic acid
Uniqueness
3-Methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
60427-81-8 |
---|---|
Molecular Formula |
C17H20O6 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C17H20O6/c1-20-13(11-16(18)19)8-6-5-7-12-9-14(21-2)17(23-4)15(10-12)22-3/h5-11H,1-4H3,(H,18,19) |
InChI Key |
MVSAXMUGTAUKKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC=CC(=CC(=O)O)OC |
Origin of Product |
United States |
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